![molecular formula C10H8BrNO2 B3116742 Methyl 4-bromomethyl-3-cyanobenzoate CAS No. 219519-17-2](/img/structure/B3116742.png)
Methyl 4-bromomethyl-3-cyanobenzoate
Overview
Description
“Methyl 4-bromomethyl-3-cyanobenzoate” is a chemical compound with the CAS Number: 219519-17-2 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 4-(bromomethyl)-3-cyanobenzoate . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromomethyl-3-cyanobenzoate” is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-bromomethyl-3-cyanobenzoate” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 254.08 .Scientific Research Applications
Synthesis of Related Compounds
Methyl 4-bromomethyl-3-cyanobenzoate serves as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase. The compound 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is synthesized from related compounds, demonstrates this application (Cao Sheng-li, 2004).
Organic Chemistry Research
Methyl 4-bromomethyl-3-cyanobenzoate is also used in organic chemistry research. The study of its synthesis and the optimization of conditions for producing it contributes to the broader field of organic synthesis. For example, the synthesis of Methyl 4-(bromomethyl)benzoate, a related compound, underlines the importance of such research in understanding reaction mechanisms and optimizing yields (Bi Yun-mei, 2012).
Biotransformation Studies
In biotransformation studies, compounds like methyl 3-cyanobenzoate and methyl 4-cyanobenzoate are used. These studies investigate how biological systems modify chemical compounds. For instance, research on the biotransformation of nitriles by Rhodococcus equi A4 has shown how such compounds are processed by biological systems, offering insights into metabolic pathways and potential biotechnological applications (Martínková et al., 1998).
Material Science and Pharmaceutical Applications
In material science and pharmaceutical research, derivatives of methyl 4-bromomethyl-3-cyanobenzoate can be used for developing new materials or drug candidates. For example, the synthesis and analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, show the significance of such compounds in multiple domains, including their potential pharmaceutical activity (Sharfalddin et al., 2020).
Safety and Hazards
“Methyl 4-bromomethyl-3-cyanobenzoate” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H317 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .
properties
IUPAC Name |
methyl 4-(bromomethyl)-3-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHLRUIPXMXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromomethyl-3-cyanobenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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